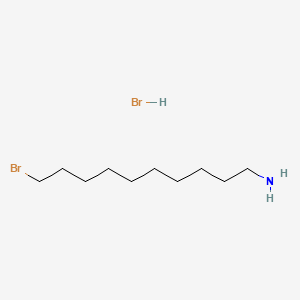
10-Bromo-1-aminodecane, Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-1-aminodecane, Hydrobromide: is a chemical compound with the molecular formula C10H23Br2N and a molecular weight of 317.10 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is a solid at room temperature and is soluble in warm ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-1-aminodecane, Hydrobromide typically involves the bromination of 1-decanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the terminal carbon. The reaction conditions often include the use of a brominating agent such as hydrobromic acid or bromine in the presence of a solvent like methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 10-Bromo-1-aminodecane, Hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of various substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
Chemistry: 10-Bromo-1-aminodecane, Hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, the compound is used to study the effects of brominated amines on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of surfactants and other functional materials .
Mécanisme D'action
The mechanism of action of 10-Bromo-1-aminodecane, Hydrobromide involves its interaction with biological molecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
- 10-Chloro-1-aminodecane, Hydrobromide
- 10-Iodo-1-aminodecane, Hydrobromide
- 10-Fluoro-1-aminodecane, Hydrobromide
Comparison:
- 10-Bromo-1-aminodecane, Hydrobromide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns and biological interactions .
- 10-Chloro-1-aminodecane, Hydrobromide has a similar structure but with chlorine instead of bromine, leading to different chemical and biological properties.
- 10-Iodo-1-aminodecane, Hydrobromide contains iodine, which is larger and more reactive than bromine, resulting in distinct reactivity.
- 10-Fluoro-1-aminodecane, Hydrobromide has fluorine, which is smaller and more electronegative, affecting its chemical behavior differently .
Propriétés
IUPAC Name |
10-bromodecan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrN.BrH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-10,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBEXOWJAAGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725121 |
Source


|
| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-82-3 |
Source


|
| Record name | 1-Decanamine, 10-bromo-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Bromodecan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
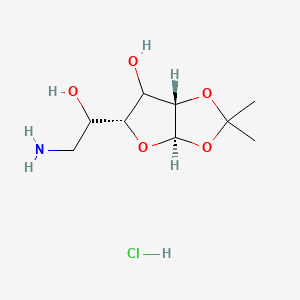







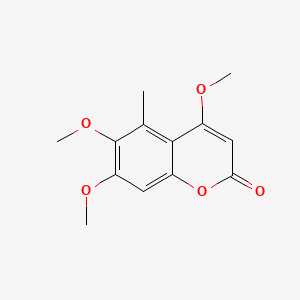
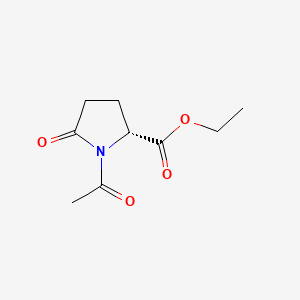
![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

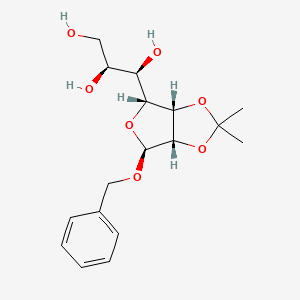
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
